molecular formula C22H28N2O4S B2530689 N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 690245-72-8

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2530689
CAS No.: 690245-72-8
M. Wt: 416.54
InChI Key: TZQFKLOTXJPZDP-UHFFFAOYSA-N
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Description

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonamide group, and a benzene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the morpholine ring, sulfonamide group, and benzene derivatives. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and benzene derivatives. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can generate a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides, morpholine derivatives, and benzene-based molecules. Examples include:

  • N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-benzene-1-sulfonamide
  • N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)21(11-15)29(26,27)23-12-19-7-9-20(10-8-19)22(25)24-13-17(3)28-18(4)14-24/h5-11,17-18,23H,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQFKLOTXJPZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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